4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol
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Overview
Description
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with hydroxyl groups and an aliphatic chain containing a hydroxyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring substituted with hydroxyl groups. This can be achieved through the hydroxylation of benzene derivatives using reagents such as hydrogen peroxide in the presence of a catalyst . The aliphatic chain is then introduced through a series of reactions, including alkylation and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and halogenating agents. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Scientific Research Applications
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with enzymes, leading to inhibition of their activity . The methylamino group can interact with receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroxybenzenes such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
Uniqueness
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol is unique due to the presence of both hydroxyl and methylamino groups on the aliphatic chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
630394-81-9 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[3-hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c1-4-13(17,9(2)8-14-3)10-5-6-11(15)12(16)7-10/h5-7,9,14-17H,4,8H2,1-3H3 |
InChI Key |
GGMCJCZZYLXNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)O)(C(C)CNC)O |
Origin of Product |
United States |
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